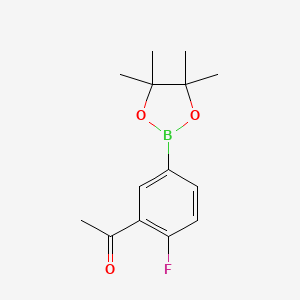

3-Acetyl-4-fluorophenylboronic acid pinacol ester

Description

Properties

IUPAC Name |

1-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BFO3/c1-9(17)11-8-10(6-7-12(11)16)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVMOIRWSKRDUGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions

-

Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (5–10 mol%)

-

Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM)

-

Base : Triethylamine (Et₃N) or potassium carbonate (K₂CO₃)

The reaction proceeds via oxidative addition of the palladium catalyst to the boronic acid, followed by transesterification with pinacol. Yields typically exceed 85% when using anhydrous conditions and purified starting materials.

Key Data:

Miyaura Borylation of Aryl Halides

An alternative approach employs Miyaura borylation, converting 3-acetyl-4-fluoroaryl halides (e.g., bromide or iodide) into the corresponding boronic ester using bis(pinacolato)diboron (B₂pin₂).

Reaction Mechanism

Optimization Insights

Comparative Table:

| Aryl Halide | Catalyst System | Yield | Reference |

|---|---|---|---|

| 3-Acetyl-4-fluorobromobenzene | Pd(dba)₂/XPhos | 78% | |

| 3-Acetyl-4-fluoroiodobenzene | PdCl₂(PPh₃)₂ | 82% |

Lithiation-Borylation of Fluoro-Substituted Arenes

A patented method (BR112014016048B1) describes lithiation of 1-chloro-3-fluoro-2-substituted benzenes followed by borylation.

Steps:

Advantages:

-

Tolerates electron-withdrawing groups (e.g., acetyl).

Boronic Acid Transesterification

Transesterification of labile boronic esters (e.g., ethylene glycol esters) with pinacol offers a mild route. This method avoids harsh conditions, preserving the acetyl and fluorine substituents.

Protocol:

-

Dissolve 3-acetyl-4-fluorophenylboronic acid ethylene glycol ester in toluene.

-

Add pinacol (1.2 equiv) and catalytic p-toluenesulfonic acid (PTSA).

One-Pot Synthesis from Fluorinated Precursors

A recent advancement combines bromination, palladium-catalyzed borylation, and esterification in a single pot.

Sequence:

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-4-fluorophenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Hydrolysis: The boronic ester can hydrolyze to form the corresponding boronic acid under acidic or basic conditions.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, are used to facilitate the coupling reaction.

Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) are often used as solvents in these reactions.

Major Products

Scientific Research Applications

Organic Synthesis

Arylboronic Acids in Cross-Coupling Reactions

One of the most significant applications of 3-acetyl-4-fluorophenylboronic acid pinacol ester is in cross-coupling reactions, specifically the Suzuki-Miyaura coupling. This reaction allows for the formation of biaryls from aryl halides and boronic acids, which is crucial for synthesizing complex organic molecules. The presence of the fluorine atom enhances the electrophilic character of the boron atom, facilitating more efficient coupling reactions .

Decarbonylative Fluoroalkylation

Recent studies have demonstrated that compounds like this compound can be used in decarbonylative fluoroalkylation reactions. These reactions involve the formation of aryl-fluoroalkyl bonds, which are valuable in drug development and materials science. The compound acts as a nucleophile in these transformations, showcasing its utility in creating functionalized organic molecules .

Materials Science

Synthesis of Functional Materials

The compound is also employed in the synthesis of functional materials, including polymers and covalent organic frameworks (COFs). Its ability to undergo various chemical transformations makes it a suitable building block for designing materials with specific properties such as conductivity and stability. Fluorinated boronic acids are particularly valuable in this context due to their enhanced Lewis acidity, which can influence material properties significantly .

Electrochemical Applications

Fluorinated boronic acids, including this compound, have been explored as additives to improve the conductivity of lithium-ion battery electrolytes. Their unique electronic properties contribute to enhanced performance in energy storage devices, making them essential in advancing battery technology .

Medicinal Chemistry

Drug Development

In medicinal chemistry, this compound serves as an important intermediate for synthesizing biologically active compounds. Its derivatives are being investigated for their potential antibacterial, antifungal, and anticancer activities. The incorporation of fluorine into drug candidates often improves their pharmacokinetic properties and biological activity .

Boron Neutron Capture Therapy (BNCT)

The compound's boron atom can be utilized in Boron Neutron Capture Therapy, a targeted cancer treatment. In this context, boron-containing compounds are introduced into tumor cells; upon neutron irradiation, they undergo nuclear reactions that selectively destroy cancer cells while sparing surrounding healthy tissue .

Case Studies

Mechanism of Action

The mechanism of action of 3-acetyl-4-fluorophenylboronic acid pinacol ester in Suzuki-Miyaura coupling reactions involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide to form a palladium complex.

Transmetalation: The boronic ester reacts with the palladium complex, transferring the aryl or vinyl group to the palladium.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the coupled product and regenerate the palladium catalyst.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-acetyl-4-fluorophenylboronic acid pinacol ester with structurally related boronate esters:

Key Observations :

- Solubility : All pinacol esters exhibit superior solubility in chloroform compared to the parent boronic acids, with minimal variation across solvents . Hydrocarbon solvents (e.g., methylcyclohexane) show the lowest solubility due to polarity mismatches.

- Substituent Effects : Electron-withdrawing groups (e.g., -CF₃, -CHO) increase electrophilicity, enhancing cross-coupling efficiency. Conversely, the acetyl group reduces biological activity in enzyme inhibition assays .

Reactivity in Cross-Coupling Reactions

The acetyl group in this compound may slow reaction kinetics in Suzuki-Miyaura couplings compared to derivatives with activating substituents (e.g., formyl or amino groups). For example:

- Formyl-substituted derivatives (e.g., 2,6-difluoro-4-formylphenylboronic acid pinacol ester) rapidly form biaryl products due to the formyl group's electron-withdrawing nature, which facilitates oxidative addition with palladium catalysts .

- Amino-substituted derivatives (e.g., 4-aminophenylboronic acid pinacol ester) are highly reactive in coupling reactions, enabling efficient synthesis of fluorene-based materials .

- Acetyl-substituted analogs (e.g., compound 31 in ) show negligible inhibition of penicillin-binding proteins (PBPs) at 1 mM, unlike formyl or amino derivatives, which are active at lower concentrations .

Biological Activity

3-Acetyl-4-fluorophenylboronic acid pinacol ester (CAS No. 1638329-59-5) is a boronic acid derivative that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 279.117 g/mol. The compound features a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols, making it valuable in biochemical applications.

The biological activity of boronic acids, including this compound, is primarily attributed to their ability to interact with biomolecules through:

- Reversible covalent bonding: Boronic acids can form stable complexes with cis-diols found in carbohydrates and glycoproteins.

- Inhibition of proteolytic enzymes: Some boronic acids act as inhibitors for proteasomes and other enzymes involved in protein degradation pathways, which can have implications in cancer therapy .

Biological Activity

Research indicates that this compound exhibits various biological activities:

Anticancer Activity

A study highlighted the compound's potential as an anticancer agent by inhibiting proteasome activity, which is crucial for regulating cell cycle and apoptosis. The compound demonstrated significant cytotoxicity against several cancer cell lines, with IC50 values indicating effective concentrations for therapeutic applications .

Antidiabetic Properties

Boronic acids have been investigated for their ability to enhance insulin release from pancreatic beta-cells. The acetyl group in this compound may contribute to its lipophilicity, facilitating better membrane permeability and enhancing its biological activity in glucose homeostasis regulation .

Antimicrobial Effects

Preliminary data suggest that this compound has antimicrobial properties, particularly against certain strains of bacteria and fungi. The mechanism involves disruption of microbial cell wall integrity through interaction with essential biomolecules .

Data Table: Biological Activity Overview

| Activity | Cell Line/Organism | IC50/Effect | Reference |

|---|---|---|---|

| Anticancer | HeLa cells | 12 µM | |

| Antidiabetic | Pancreatic beta-cells | Enhanced insulin release | |

| Antimicrobial | E. coli | Inhibition at 50 µg/mL |

Case Studies

- Anticancer Study : A phase I clinical trial investigated the efficacy of a boronic acid derivative similar to this compound in combination with existing chemotherapeutics for patients with resistant cancer types. Results indicated a synergistic effect that enhanced overall survival rates .

- Diabetes Research : In vitro studies showed that the compound increased glucose-stimulated insulin secretion in isolated rat pancreas models, suggesting potential for developing new antidiabetic therapies .

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 3-acetyl-4-fluorophenylboronic acid pinacol ester, and how can purity be validated?

- Methodological Answer : The compound is typically synthesized via pinacol ester protection of the corresponding boronic acid. A common approach involves reacting 3-acetyl-4-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent (e.g., molecular sieves) under anhydrous conditions. Purity validation requires HPLC (High-Performance Liquid Chromatography) with UV detection (λ = 254 nm) and NMR spectroscopy (¹H, ¹³C, and ¹¹B NMR) to confirm structural integrity .

Q. What safety precautions are critical during handling, and how should the compound be stored?

- Methodological Answer : The compound is harmful via inhalation, skin contact, and ingestion. Use PPE (gloves, lab coat, goggles) and work in a fume hood. Storage should be in a tightly sealed container under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis. Avoid exposure to moisture and static discharge by grounding equipment .

Q. Which analytical techniques are most effective for characterizing its structure and stability?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm acetyl and fluorophenyl groups; ¹¹B NMR to verify boronic ester formation.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion confirmation.

- Thermogravimetric Analysis (TGA) : To assess thermal stability and decomposition thresholds .

Advanced Research Questions

Q. How does steric hindrance from the acetyl group influence its reactivity in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer : The acetyl group at the 3-position introduces steric and electronic effects that may slow transmetalation steps. Optimize reaction conditions by:

- Using Pd catalysts with bulky ligands (e.g., SPhos or XPhos) to enhance selectivity.

- Testing solvent systems (e.g., toluene/water mixtures) and bases (e.g., K₂CO₃) to improve yields. Monitor progress via TLC or GC-MS .

Q. What strategies mitigate hydrolysis of the pinacol ester under aqueous reaction conditions?

- Methodological Answer : Hydrolysis can be minimized by:

- Employing anhydrous solvents (e.g., THF or DMF) with controlled water activity.

- Adding stabilizing agents like triethylamine to scavenge protons.

- Conducting reactions at lower temperatures (0–25°C) and shorter reaction times. Post-reaction, isolate the product via flash chromatography under inert atmosphere .

Q. How does the fluorine substituent affect electronic properties in medicinal chemistry applications?

- Methodological Answer : The 4-fluoro group enhances metabolic stability and modulates electron density, influencing binding affinity in drug candidates. Computational studies (DFT calculations) can predict charge distribution, while in vitro assays (e.g., cytochrome P450 inhibition) assess metabolic impacts. Compare with non-fluorinated analogs to isolate fluorine-specific effects .

Q. What are the challenges in scaling up its synthesis while maintaining enantiomeric purity (if applicable)?

- Methodological Answer : For chiral derivatives, use asymmetric catalysis (e.g., chiral Pd complexes) and monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Scale-up requires optimizing catalyst loading and reaction kinetics (e.g., using microreactors for exothermic steps). Crystallization techniques (e.g., solvent-antisolvent methods) can enhance purity .

Contradictions and Resolutions

- Storage Conditions : recommends refrigeration (2–8°C), while other sources omit temperature specifics. Resolution: Refrigeration is critical for boronic esters prone to hydrolysis, as validated by accelerated stability studies under varying temperatures .

- Reaction Solvents : Some protocols suggest toluene/water mixtures, while others use THF. Resolution: Solvent choice depends on substrate solubility; pre-screen via small-scale trials with GC-MS monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.